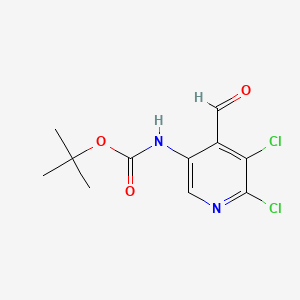
tert-butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate is a chemical compound with the molecular formula C12H14Cl2N2O3 It is characterized by the presence of a pyridine ring substituted with dichloro and formyl groups, and a tert-butyl carbamate moiety
Métodos De Preparación
The synthesis of tert-butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate typically involves the reaction of 5,6-dichloro-4-formylpyridine with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the use of a catalyst or base to facilitate the formation of the carbamate linkage .
Análisis De Reacciones Químicas
tert-Butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control to ensure the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the development of agrochemicals or other specialty chemicals
Mecanismo De Acción
The mechanism of action of tert-butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The dichloro substitution on the pyridine ring may enhance the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
Similar compounds to tert-butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate include:
tert-Butyl N-(4-formylbenzyl)carbamate: This compound has a benzyl group instead of a pyridine ring, which may affect its reactivity and biological activity.
tert-Butyl N-(2,6-dichloropyridin-4-yl)carbamate: This compound lacks the formyl group, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its combination of a formyl group and dichloro substitution on the pyridine ring, which provides distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12Cl2N2O3 |
|---|---|
Peso molecular |
291.13 g/mol |
Nombre IUPAC |
tert-butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H12Cl2N2O3/c1-11(2,3)18-10(17)15-7-4-14-9(13)8(12)6(7)5-16/h4-5H,1-3H3,(H,15,17) |
Clave InChI |
STQPDBLGEHTJKR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CN=C(C(=C1C=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-1'-methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride](/img/structure/B13474234.png)
![2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid](/img/structure/B13474238.png)
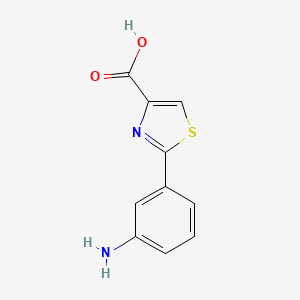
![2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B13474246.png)
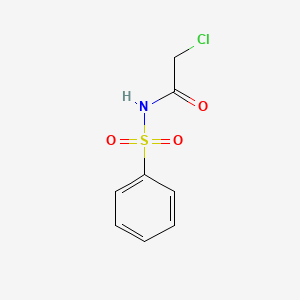
![2,3-Dimethylpyrido[2,3-b]pyrazin-6-amine](/img/structure/B13474255.png)
![Tert-butyl N-[3-(fluoromethyl)azetidin-3-YL]carbamate hydrochloride](/img/structure/B13474257.png)


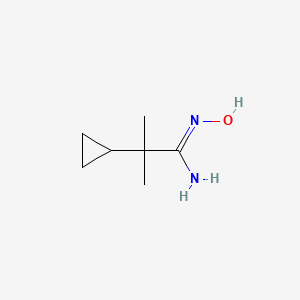
![1-isobutyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B13474290.png)
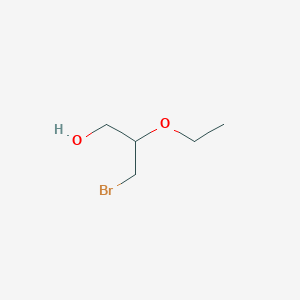
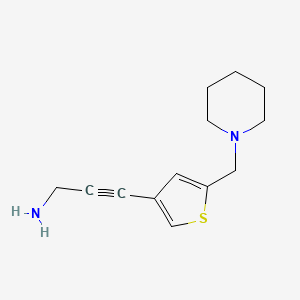
![1-[3-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13474301.png)
